molecular formula C24H23NO4 B394330 ethyl 5-hydroxy-2-methyl-1-[2-(naphthalen-2-yloxy)ethyl]-1H-indole-3-carboxylate

ethyl 5-hydroxy-2-methyl-1-[2-(naphthalen-2-yloxy)ethyl]-1H-indole-3-carboxylate

Cat. No.: B394330
M. Wt: 389.4g/mol
InChI Key: TUMCMGNCDLOTIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-hydroxy-2-methyl-1-[2-(2-naphthyloxy)ethyl]-1H-indole-3-carboxylate is a synthetic compound belonging to the indole family Indole derivatives are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-hydroxy-2-methyl-1-[2-(naphthalen-2-yloxy)ethyl]-1H-indole-3-carboxylate typically involves a multi-step process. One common method involves the reaction of 2-methylindole with ethyl bromoacetate in the presence of a base to form the ester intermediate. This intermediate is then reacted with 2-naphthol under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-2-methyl-1-[2-(2-naphthyloxy)ethyl]-1H-indole-3-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The naphthyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the ester group would produce an alcohol.

Scientific Research Applications

Ethyl 5-hydroxy-2-methyl-1-[2-(2-naphthyloxy)ethyl]-1H-indole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-hydroxy-2-methyl-1-[2-(naphthalen-2-yloxy)ethyl]-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 5-hydroxy-2-methyl-1-[2-(2-naphthyloxy)ethyl]-1H-indole-3-carboxylate can be compared with other indole derivatives, such as:

The uniqueness of ethyl 5-hydroxy-2-methyl-1-[2-(naphthalen-2-yloxy)ethyl]-1H-indole-3-carboxylate lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H23NO4

Molecular Weight

389.4g/mol

IUPAC Name

ethyl 5-hydroxy-2-methyl-1-(2-naphthalen-2-yloxyethyl)indole-3-carboxylate

InChI

InChI=1S/C24H23NO4/c1-3-28-24(27)23-16(2)25(22-11-9-19(26)15-21(22)23)12-13-29-20-10-8-17-6-4-5-7-18(17)14-20/h4-11,14-15,26H,3,12-13H2,1-2H3

InChI Key

TUMCMGNCDLOTIU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)CCOC3=CC4=CC=CC=C4C=C3)C

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)CCOC3=CC4=CC=CC=C4C=C3)C

Origin of Product

United States

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